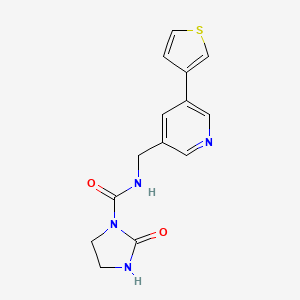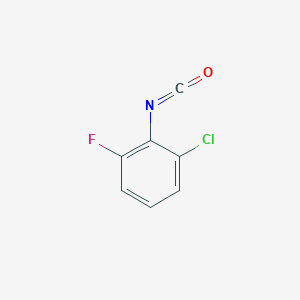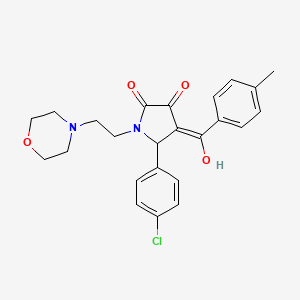![molecular formula C16H18N4O2 B2376789 3-(1-(cyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034463-83-5](/img/structure/B2376789.png)
3-(1-(cyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(cyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one, also known as CPPP, is a potent and selective inhibitor of the protein kinase CK1δ. CK1δ is a serine/threonine kinase that plays a crucial role in the regulation of many cellular processes, including circadian rhythm, Wnt signaling, and DNA damage response. In recent years, CPPP has emerged as a valuable tool for studying the function of CK1δ and its downstream signaling pathways.
Scientific Research Applications
ERK5 Inhibition for Cancer Research
ERK5 (Extracellular Signal-Regulated Kinase 5): is a key player in cellular signal transduction. It regulates processes like proliferation, differentiation, apoptosis, and cell survival. Researchers have identified BAY-885 , a highly selective ERK5 inhibitor derived from our compound. Although it doesn’t exhibit antiproliferative effects in cell models, it serves as a valuable chemical probe for studying ERK5’s role .
EGFR Protein Inhibition for Anticancer Therapy
Our compound, when linked with 1,2,3-triazoles, shows promising inhibitory activity against EGFR (Epidermal Growth Factor Receptor) proteins. These EGFR inhibitors have potential as anticancer agents against MCF-7 (breast cancer) and A-549 (lung cancer) cells .
CDK2 Inhibition for Antitumor Activity
In silico studies suggest that our compound may inhibit CDK2 (Cyclin-Dependent Kinase 2) , a target relevant to cancer treatment. CDK2 inhibitors selectively target tumor cells, making them appealing candidates for further investigation .
Mechanism of Action
Target of Action
The primary target of this compound is the Extracellular signal-Regulated Kinase 5 (ERK5) . ERK5 is a key integrator of cellular signal transduction and plays a role in various cellular processes such as proliferation, differentiation, apoptosis, and cell survival .
Mode of Action
The compound acts as a highly potent and selective inhibitor of ERK5 . It binds to the kinase domain of ERK5, inhibiting its activity . This inhibition disrupts the downstream signaling pathways regulated by ERK5 .
Result of Action
This is in contrast to the results obtained by RNAi technology . The molecular and cellular effects of the compound’s action are complex and depend on the specific cellular context.
properties
IUPAC Name |
3-[1-(cyclopropanecarbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-15(11-3-4-11)19-8-5-12(6-9-19)20-10-18-14-13(16(20)22)2-1-7-17-14/h1-2,7,10-12H,3-6,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYPAOWNWOICIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(cyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide hydrochloride](/img/structure/B2376710.png)




![2-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-4,5-dimethoxy-N-((tetrahydrofuran-2-yl)methyl)benzenesulfonamide](/img/structure/B2376721.png)
![4-[Benzyl(methyl)amino]-1-methyl-3-nitroquinolin-2-one](/img/structure/B2376724.png)
![(3-(3,5-Dimethoxyphenyl)-2-thioxo-1,4-diazaspiro[4.4]non-3-en-1-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2376725.png)
![2-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2376727.png)
![2-[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid](/img/structure/B2376728.png)

![N-[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2376730.png)